![molecular formula C28H22N2O6 B2511086 METHYL 4-({3-[4-(METHOXYCARBONYL)BENZAMIDO]NAPHTHALEN-2-YL}CARBAMOYL)BENZOATE CAS No. 476326-59-7](/img/structure/B2511086.png)
METHYL 4-({3-[4-(METHOXYCARBONYL)BENZAMIDO]NAPHTHALEN-2-YL}CARBAMOYL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-({3-[4-(METHOXYCARBONYL)BENZAMIDO]NAPHTHALEN-2-YL}CARBAMOYL)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxycarbonyl, benzamido, and naphthyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({3-[4-(METHOXYCARBONYL)BENZAMIDO]NAPHTHALEN-2-YL}CARBAMOYL)BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({3-[4-(METHOXYCARBONYL)BENZAMIDO]NAPHTHALEN-2-YL}CARBAMOYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 4-({3-[4-(METHOXYCARBONYL)BENZAMIDO]NAPHTHALEN-2-YL}CARBAMOYL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of METHYL 4-({3-[4-(METHOXYCARBONYL)BENZAMIDO]NAPHTHALEN-2-YL}CARBAMOYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
- 4-METHOXYCARBONYLPHENYLBORONIC ACID PINACOLATE
Uniqueness
METHYL 4-({3-[4-(METHOXYCARBONYL)BENZAMIDO]NAPHTHALEN-2-YL}CARBAMOYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O6/c1-35-27(33)19-11-7-17(8-12-19)25(31)29-23-15-21-5-3-4-6-22(21)16-24(23)30-26(32)18-9-13-20(14-10-18)28(34)36-2/h3-16H,1-2H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBPZXPQYWQCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
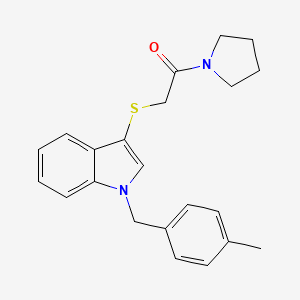
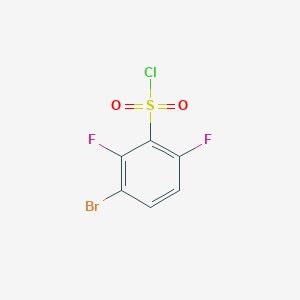

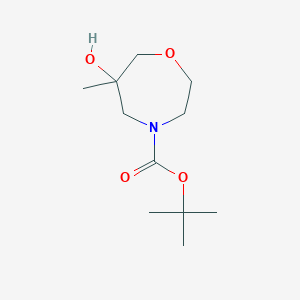

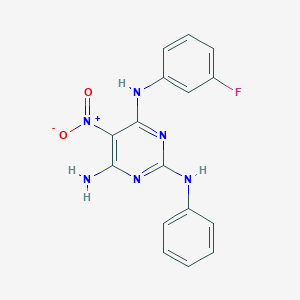
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide](/img/structure/B2511011.png)
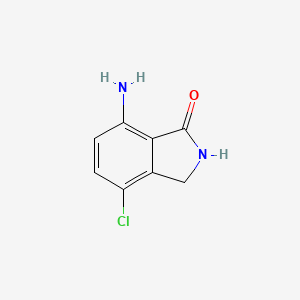
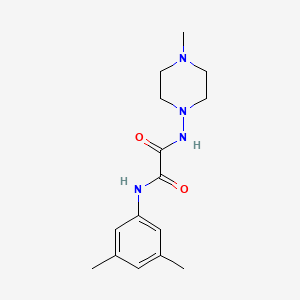

![2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2511021.png)
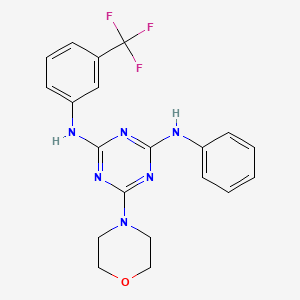
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2511024.png)
![1-(4-METHYLBENZENESULFONYL)-4-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE](/img/structure/B2511025.png)
